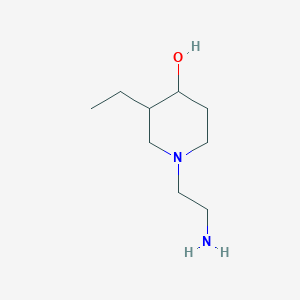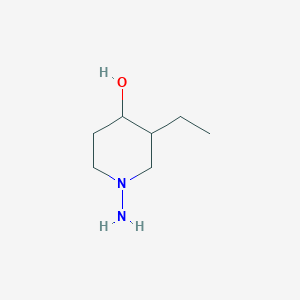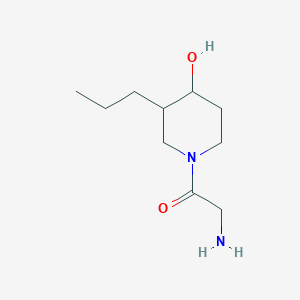
1-(2-Aminoethyl)-3-ethylpiperidin-4-ol
Overview
Description
“1-(2-Aminoethyl)-3-ethylpiperidin-4-ol” is a piperidine derivative. Piperidines are a class of organic compounds containing a six-membered ring with one nitrogen atom . The “2-Aminoethyl” and “3-ethyl” parts suggest that there are ethyl groups attached to the second and third carbon atoms of the piperidine ring, respectively. The “4-ol” indicates the presence of a hydroxyl group on the fourth carbon of the ring .
Molecular Structure Analysis
The molecule is likely to have a three-dimensional structure due to the presence of the piperidine ring. The amino and hydroxyl groups can participate in hydrogen bonding, influencing the compound’s physical properties and reactivity .Chemical Reactions Analysis
Amines, like the “2-Aminoethyl” group in this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . The hydroxyl group can also participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of polar groups like the amino and hydroxyl groups could increase its solubility in polar solvents. The piperidine ring could contribute to its stability and possibly make it a base .Scientific Research Applications
Corrosion Inhibition
“1-(2-Aminoethyl)piperazine” is known for its application in corrosion inhibition . It is used in the study of protective coatings and inhibitors that prevent metal corrosion, which is crucial in extending the lifespan of metal structures and components in industrial settings .
Biological Activity
This compound plays a role in the study of biological activity . Researchers utilize it to explore its effects on biological systems, which can lead to the development of new pharmaceuticals and therapeutic agents .
Catalysis
In the field of catalysis , “1-(2-Aminoethyl)piperazine” is used to study metal ligand effects. Understanding these effects can enhance the efficiency of catalytic reactions, which are fundamental in chemical manufacturing processes .
Epoxy Curing
The compound is also applied in epoxy curing . It acts as a hardening agent for epoxy resins, which are used in a wide range of products from coatings to electronics due to their strong adhesive properties and chemical resistance .
Surface Activation
For surface activation , “1-(2-Aminoethyl)piperazine” is used to modify surface properties to improve adhesion or to prepare surfaces for subsequent chemical reactions, which is essential in material science and engineering .
Asphalt Additive
As an asphalt additive , the compound contributes to the improvement of asphalt quality. It enhances the durability and performance of asphalt, making it more resistant to weathering and wear .
Lube Oil and Fuel Additives
In the production of lube oil and fuel additives , “1-(2-Aminoethyl)piperazine” is used to improve the performance and efficiency of lubricants and fuels. This leads to better engine performance and longevity .
Polyamide Resins
Lastly, it is involved in the synthesis of polyamide resins . These resins have applications in a variety of industries, including textiles, plastics, and coatings, due to their thermal stability and mechanical strength .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-8-7-11(6-4-10)5-3-9(8)12/h8-9,12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAMHYQTPCECKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-ethylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)
![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)


![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)






